molecular formula C19H22BNO5 B13726163 4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13726163
M. Wt: 355.2 g/mol
InChI Key: UBWZEUAEQZLWJU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a common motif in boronic esters, and a nitrophenoxy group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with the corresponding aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The nitrophenoxy group can influence the electronic properties of the compound, affecting its reactivity and the efficiency of the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the nitrophenoxy group, which can significantly alter its reactivity compared to other boronic esters. This makes it particularly useful in reactions where electronic effects are important .

Properties

Molecular Formula

C19H22BNO5

Molecular Weight

355.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BNO5/c1-13-12-14(21(22)23)10-11-16(13)24-17-9-7-6-8-15(17)20-25-18(2,3)19(4,5)26-20/h6-12H,1-5H3

InChI Key

UBWZEUAEQZLWJU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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